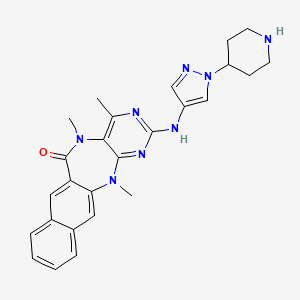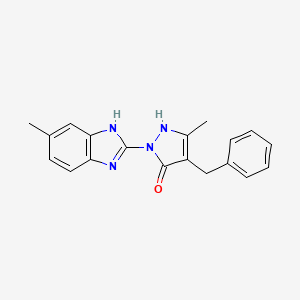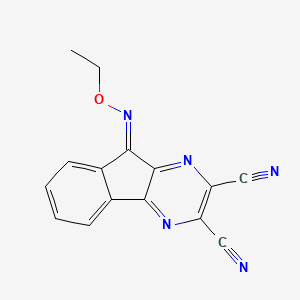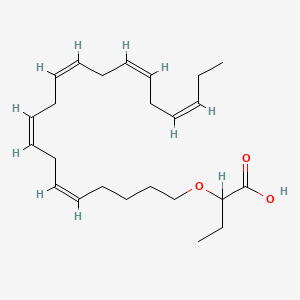
Icosabutate
Overview
Description
Icosabutate is a novel, structurally engineered fatty acid derivative of eicosapentaenoic acidThis compound exhibits potent anti-inflammatory and antifibrotic activities, making it a promising candidate for the treatment of non-alcoholic steatohepatitis and other lipid disorders .
Mechanism of Action
Target of Action
Icosabutate primarily targets the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR-120 . FFAR4 is a receptor highly expressed in Kupffer cells, which are specialized macrophages located in the liver . FFAR4 plays a crucial role in regulating insulin secretion, insulin resistance, and hepatic inflammation .
Mode of Action
As an oral, liver-targeted FFAR4 agonist, this compound interacts with its target by binding to FFAR4, thereby activating it . This activation has potent anti-inflammatory activity, as observed in animal models and patients with lipid disorders .
Biochemical Pathways
this compound affects multiple biochemical pathways. It regulates pivotal lipid pathways involved in hepatic inflammation and fibrosis . It also influences the metabolism of eicosapentaenoic acid (EPA), a long-chain omega-3 fatty acid . Moreover, it impacts hepatic glutathione metabolism and oxidized lipids .
Pharmacokinetics
this compound exhibits optimized absorption, distribution, and metabolism properties for targeting hepatic inflammation . Unlike unmodified fatty acids, this compound resists both incorporation into complex lipids and fatty acid β-oxidation . This results in high extracellular concentrations of non-esterified this compound, providing superior anti-inflammatory and anti-fibrotic efficacy .
Result of Action
The action of this compound leads to significant molecular and cellular effects. It reduces inflammation and fibrosis in the liver . In patients with elevated circulating lipids, this compound treatment led to rapid reductions in markers of liver injury .
Biochemical Analysis
Biochemical Properties
Icosabutate interacts with the GPR-120 receptor, which is highly expressed in Kupffer cells . This interaction results in potent anti-inflammatory activity. This compound also signals via other pathways such as PPAR-a and the arachidonic acid cascade, contributing to its anti-inflammatory and anti-fibrotic activity .
Cellular Effects
This compound has been shown to significantly reduce relevant markers of NASH (Non-alcoholic steatohepatitis) and fibrosis in patients . It also normalizes elevated liver enzymes in dyslipidemic patients .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the GPR-120 receptor . This interaction leads to the activation of anti-inflammatory pathways and the inhibition of pro-inflammatory pathways .
Temporal Effects in Laboratory Settings
In a 52-week, multicenter, placebo-controlled, Phase 2b study (ICONA trial), this compound was shown to significantly reduce relevant markers of NASH and fibrosis over a period of 16 weeks .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models at different dosages . It has been shown to improve glucose tolerance in insulin-resistant rodent models .
Metabolic Pathways
This compound is involved in key metabolic and inflammatory pathways in the liver, including the regulation of membrane and nuclear fatty acid receptors .
Transport and Distribution
This compound is an oral drug that is liver-targeted . It is designed to overcome the inherent limitations of unmodified fatty acids as oral drugs targeting metabolic and inflammatory pathways in the liver .
Subcellular Localization
Given that it is a liver-targeted drug, it is likely that it is localized in the liver cells where it exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Icosabutate is synthesized through a series of chemical reactions that modify eicosapentaenoic acid. The structural modification involves minimizing esterification to limit fatty acid activation and incorporation into complex lipids . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the compound. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Icosabutate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical properties and potential therapeutic applications .
Scientific Research Applications
Icosabutate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of structural modifications on fatty acid derivatives.
Biology: It is used to investigate the role of free fatty acid receptor 4 in liver function and inflammation.
Medicine: It is being studied as a potential treatment for non-alcoholic steatohepatitis, lipid disorders, and other metabolic diseases.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Eicosapentaenoic Acid: A natural omega-3 fatty acid with anti-inflammatory properties.
Docosahexaenoic Acid: Another omega-3 fatty acid with similar anti-inflammatory effects.
Elafibranor: A dual peroxisome proliferator-activated receptor alpha and delta agonist used in the treatment of non-alcoholic steatohepatitis.
Obeticholic Acid: A farnesoid X receptor agonist used in the treatment of primary biliary cholangitis and non-alcoholic steatohepatitis
Uniqueness of Icosabutate
This compound is unique due to its structural modification, which minimizes esterification and limits fatty acid activation and incorporation into complex lipids. This modification enhances its liver-targeted effects and reduces the risk of peroxidation, making it a more effective therapeutic agent compared to its natural counterparts .
Properties
IUPAC Name |
2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-23(4-2)24(25)26/h5-6,8-9,11-12,14-15,17-18,23H,3-4,7,10,13,16,19-22H2,1-2H3,(H,25,26)/b6-5-,9-8-,12-11-,15-14-,18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGXDRFFBBLZBT-AAQCHOMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCOC(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253909-57-7 | |
| Record name | Icosabutate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253909577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icosabutate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12990 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2 - [ ( 5 Z , 8 Z , 1 1 Z , 1 4 Z , 1 7 Z ) - 5 , 8 , 1 1 , 1 4 , 1 7 - Eicosapentaen-1-yloxy]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ICOSABUTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562599X5JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1-Propylbenzimidazol-2-yl)carbamoyl]benzoic acid](/img/structure/B607976.png)
![2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile](/img/structure/B607979.png)
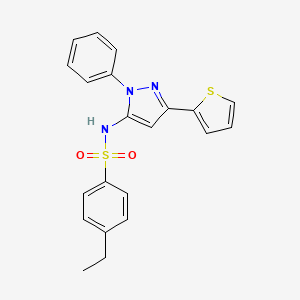
![(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B607982.png)
